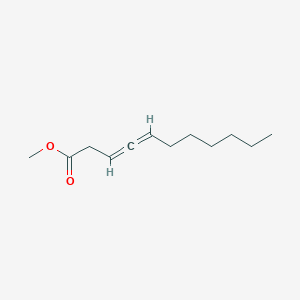
Methyl undeca-3,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl undeca-3,4-dienoate is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl undeca-3,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Wittig olefination, Horner-Wadsworth-Emmons, and Still-Gennari olefination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of Pd-catalyzed processes is favored due to their efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl undeca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Aplicaciones Científicas De Investigación
Methyl undeca-3,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials due to its reactive diene system
Mecanismo De Acción
The mechanism of action of methyl undeca-3,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclic compounds. Additionally, the ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparación Con Compuestos Similares
Methyl undeca-3,4-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl deca-2,4-dienoate: Lacks one carbon in the chain, affecting its reactivity and applications.
Methyl nona-2,4-dienoate: Even shorter chain, leading to different physical and chemical properties
Propiedades
Número CAS |
81981-08-0 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8,10H,3-7,11H2,1-2H3 |
Clave InChI |
DOGOUGFZFAYSIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


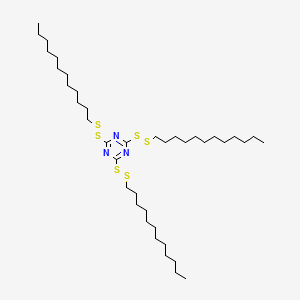
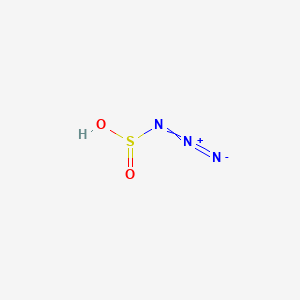


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
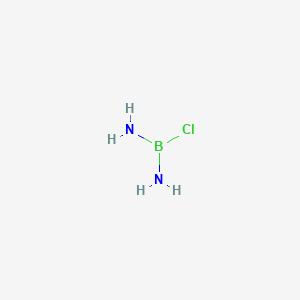
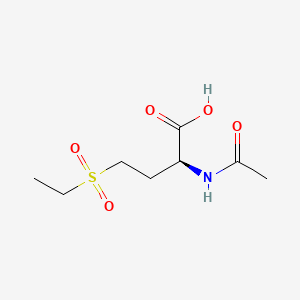
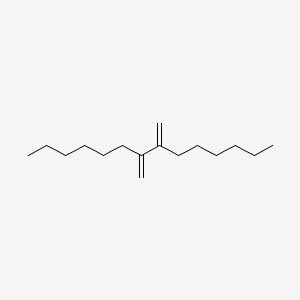

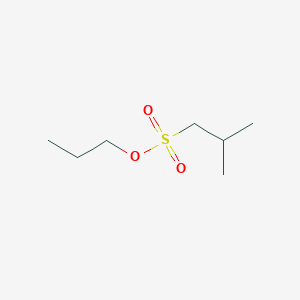
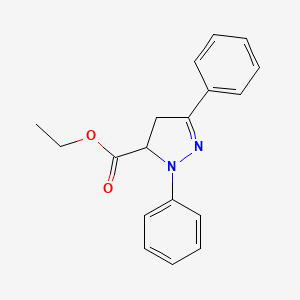
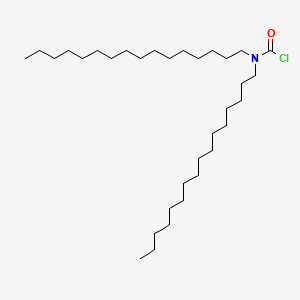
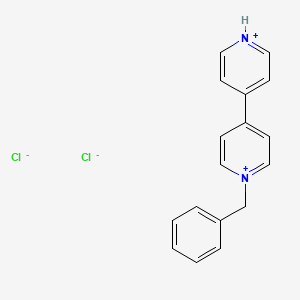
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
